3,4-dihydro-2H-quinolin-1-yl-[5-(4-methoxyphenyl)-3-isoxazolyl]methanone
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Overview
Description
3,4-dihydro-2H-quinolin-1-yl-[5-(4-methoxyphenyl)-3-isoxazolyl]methanone is a member of quinolines.
Scientific Research Applications
Cytotoxicity Studies : A study conducted by Bonacorso et al. (2016) focused on the synthesis of polysubstituted methanones similar in structure to the compound . They found that compounds with specific aromatic groups showed significant cytotoxicity in human leukocytes at high concentrations (Bonacorso et al., 2016).
mGlu1 Receptor Antagonism : Lavreysen et al. (2004) studied a compound (JNJ16259685) structurally related to the queried compound, focusing on its action as a metabotropic glutamate (mGlu) 1 receptor antagonist. This compound exhibited potent inhibitory properties in mGlu1 receptor function and binding (Lavreysen et al., 2004).
Synthesis and Conformational Analysis : Karkhut et al. (2014) synthesized a compound similar to the one and analyzed its stable forms, contributing to the understanding of its structural properties (Karkhut et al., 2014).
Spectroscopic Properties Analysis : Al-Ansari (2016) investigated the electronic absorption, excitation, and fluorescence properties of compounds structurally related to the queried compound. Their study enhances the understanding of how structural and environmental factors influence these properties (Al-Ansari, 2016).
Electrochemical Synthesis : Largeron and Fleury (1998) described an electrochemical synthesis method for benzoxazine derivatives, starting from a similar compound. This method offers a novel approach for creating derivatives with potential applications in various fields (Largeron & Fleury, 1998).
Properties
Molecular Formula |
C20H18N2O3 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanone |
InChI |
InChI=1S/C20H18N2O3/c1-24-16-10-8-15(9-11-16)19-13-17(21-25-19)20(23)22-12-4-6-14-5-2-3-7-18(14)22/h2-3,5,7-11,13H,4,6,12H2,1H3 |
InChI Key |
NXZPGFQRSJZSQQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N3CCCC4=CC=CC=C43 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N3CCCC4=CC=CC=C43 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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